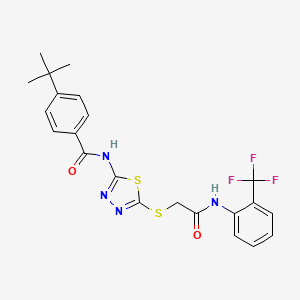

4-(tert-butyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2S2 and its molecular weight is 494.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(tert-butyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiadiazole moiety linked to a benzamide structure, with additional functional groups including a trifluoromethyl group and a tert-butyl substituent. This unique structure is believed to contribute to its biological activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds with similar structures. For instance, compounds exhibiting broad-spectrum anticonvulsant activity were evaluated using various seizure models. Notably, compounds demonstrating efficacy in the maximal electroshock (MES) test revealed effective dosages (ED50 values) ranging from 31.3 mg/kg to 67.4 mg/kg in animal models . Although specific data on this compound is limited, its structural analogs suggest potential anticonvulsant effects.

Anti-inflammatory Activity

Similar compounds have also shown anti-inflammatory properties in various models. For example, certain derivatives exhibited significant inhibition of carrageenan-induced inflammation . The mechanism often involves modulation of inflammatory pathways and cytokine release.

The biological activity of this compound may be attributed to its ability to inhibit specific ion channels and receptors. Compounds targeting TRPV1 channels have been noted for their multimodal mechanisms, which include inhibiting calcium currents and sodium channels . Such interactions can lead to reduced neuronal excitability and inflammation.

In Vitro Studies

In vitro assays have demonstrated favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for structurally similar compounds. These studies indicate low cytotoxicity and good metabolic stability, which are critical for drug development .

Case Studies

A focused combinatorial chemistry approach has been used to develop derivatives with enhanced biological profiles. For instance, one study identified a compound with significant TRPV1 antagonism and favorable pharmacokinetics that could serve as a lead for further development in pain management and epilepsy treatments .

Data Summary

科学的研究の応用

Research indicates that 4-(tert-butyl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits several important biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival.

- Case Study: In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound inhibited cell proliferation significantly compared to controls.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens:

- In Vitro Testing: Evaluations revealed that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Clinical Relevance: This suggests potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Emerging research points to neuroprotective properties:

- Cholinesterase Inhibition: The compound may inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities

特性

IUPAC Name |

4-tert-butyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2S2/c1-21(2,3)14-10-8-13(9-11-14)18(31)27-19-28-29-20(33-19)32-12-17(30)26-16-7-5-4-6-15(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,30)(H,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQWYNCHRZARIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。